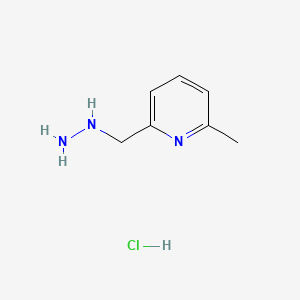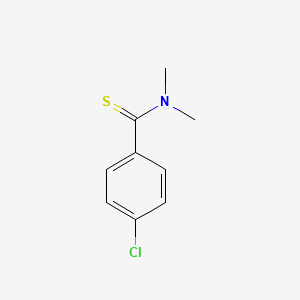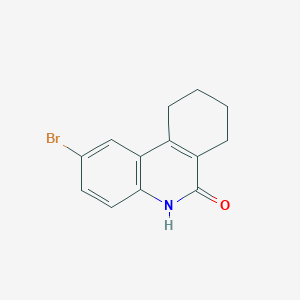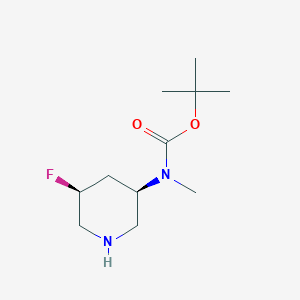
tert-Butyl (cis-5-fluoropiperidin-3-yl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TERT-BUTYL ((3R,5S)-5-FLUOROPIPERIDIN-3-YL)(METHYL)CARBAMATE is a chemical compound that features a tert-butyl group, a fluorinated piperidine ring, and a carbamate moiety
Vorbereitungsmethoden
The synthesis of TERT-BUTYL ((3R,5S)-5-FLUOROPIPERIDIN-3-YL)(METHYL)CARBAMATE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Carbamate Formation: The carbamate moiety is introduced by reacting the piperidine derivative with tert-butyl chloroformate and a suitable base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
TERT-BUTYL ((3R,5S)-5-FLUOROPIPERIDIN-3-YL)(METHYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the carbamate group, using nucleophiles like amines or thiols.
Wissenschaftliche Forschungsanwendungen
TERT-BUTYL ((3R,5S)-5-FLUOROPIPERIDIN-3-YL)(METHYL)CARBAMATE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis:
Biological Studies: Researchers use this compound to study the effects of fluorinated piperidines on biological systems, including their interactions with enzymes and receptors.
Wirkmechanismus
The mechanism of action of TERT-BUTYL ((3R,5S)-5-FLUOROPIPERIDIN-3-YL)(METHYL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the carbamate group may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
TERT-BUTYL ((3R,5S)-5-FLUOROPIPERIDIN-3-YL)(METHYL)CARBAMATE can be compared with other fluorinated piperidine derivatives, such as:
TERT-BUTYL ((3R,5S)-5-(TRIFLUOROMETHYL)PIPERIDIN-3-YL)(METHYL)CARBAMATE: This compound features a trifluoromethyl group instead of a single fluorine atom, which can significantly alter its chemical and biological properties.
TERT-BUTYL ((3R,5S)-5-CHLOROPIPERIDIN-3-YL)(METHYL)CARBAMATE: The presence of a chlorine atom instead of fluorine can affect the compound’s reactivity and interactions with biological targets.
The unique combination of a fluorinated piperidine ring and a carbamate moiety in TERT-BUTYL ((3R,5S)-5-FLUOROPIPERIDIN-3-YL)(METHYL)CARBAMATE distinguishes it from other similar compounds, offering distinct advantages in terms of reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H21FN2O2 |
|---|---|
Molekulargewicht |
232.29 g/mol |
IUPAC-Name |
tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]-N-methylcarbamate |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-8(12)6-13-7-9/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |
InChI-Schlüssel |
UPBZJZJIXWPUNM-DTWKUNHWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1C[C@@H](CNC1)F |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1CC(CNC1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


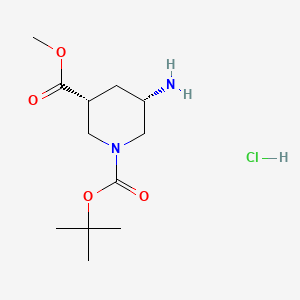
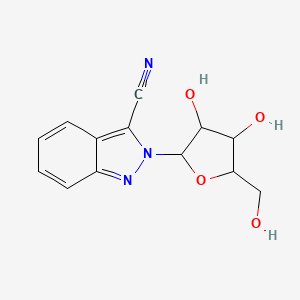
![Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-4-methylsulfanylbutanoate](/img/structure/B14006096.png)
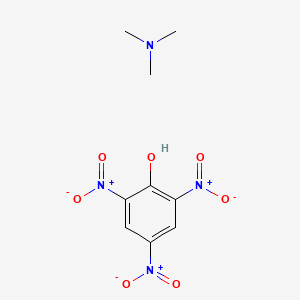
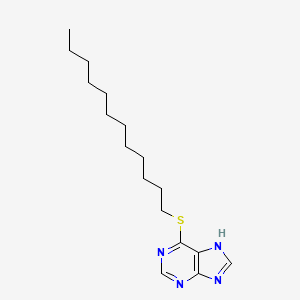
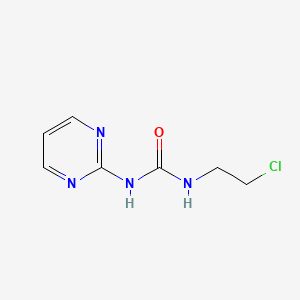
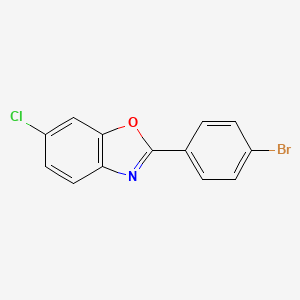
![4-[Chloromethyl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14006127.png)
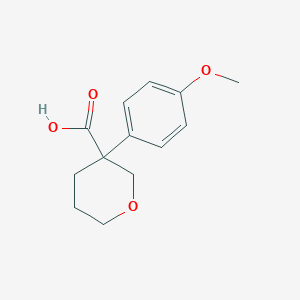
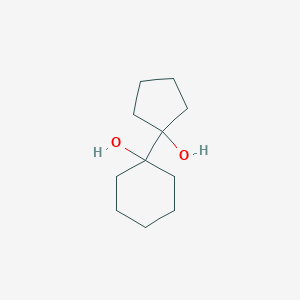
![6-((4-Isopropylphenyl)thio)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14006151.png)
